7-bromo-N-butylbenzo[b]oxepine-4-carboxamide
Description
7-bromo-N-butylbenzo[b]oxepine-4-carboxamide is a synthetic small molecule featuring a benzo[b]oxepine core substituted with a bromine atom at the 7-position and a butyl carboxamide group at the 4-position. The bromine substituent likely enhances binding interactions through hydrophobic and halogen bonding, while the butyl chain may influence solubility and membrane permeability .
Properties
IUPAC Name |
7-bromo-N-butyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-2-3-7-17-15(18)11-6-8-19-14-5-4-13(16)10-12(14)9-11/h4-6,8-10H,2-3,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJFEXHSMGNRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-butylbenzo[b]oxepine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-butylbenzo[b]oxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxepine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under conditions such as reflux in polar solvents
Major Products Formed
Scientific Research Applications
7-bromo-N-butylbenzo[b]oxepine-4-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-bromo-N-butylbenzo[b]oxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Selectivity
- Y5 (N-thiadiazol derivative) : The 1,2,4-thiadiazol group in Y5 confers dual mechanisms—disrupting AR dimerization and inducing proteasomal degradation—resulting in potent activity (IC₅₀ = 0.04 μM) against both wild-type and resistant AR mutants. This contrasts with the butyl group in the target compound, which lacks heterocyclic features and may limit multi-target engagement .
- D443-0336 (Trifluoromethylphenyl derivative) : The electron-withdrawing trifluoromethyl group enhances hydrophobic interactions but may reduce solubility. Compared to the butyl chain, this aromatic substituent could improve binding affinity in hydrophobic pockets of AR .
- However, steric bulk from the thiadiazol ring may affect pharmacokinetics .
Resistance and Pharmacokinetic Considerations
- Y5’s dual mechanism mitigates resistance caused by AR mutations (e.g., F876L), a significant advantage over first-generation antagonists. The butyl-substituted compound’s simpler structure may lack this property unless optimized .
- The butyl group’s lipophilicity (LogP ~3.5 estimated) likely enhances blood-brain barrier penetration but could increase off-target effects. In contrast, Y5’s thiadiazol group balances lipophilicity and polarity, enabling oral bioavailability and sustained tumor suppression in vivo .
Implications for Future Research
Key areas for investigation include:
- Synthesis and Testing : Evaluate AR-binding affinity and mutant AR activity.
- Pharmacokinetic Profiling : Compare oral bioavailability and metabolic stability with Y5 and D443-0334.
- Structural Hybrids : Combine the butyl group’s simplicity with heterocyclic motifs (e.g., thiadiazol) to achieve dual mechanisms.
Biological Activity
7-bromo-N-butylbenzo[b]oxepine-4-carboxamide is a compound that has attracted significant attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]oxepines, characterized by their unique structural features that contribute to their biological activities. The IUPAC name for this compound is 7-bromo-N-butyl-1-benzoxepine-4-carboxamide, and it has the following molecular formula: with a CAS number of 950335-11-2.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various therapeutic effects. The exact pathways involved are still under investigation, but preliminary studies suggest a role in:
- Anticancer Activity : The compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Effects : Potential modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.
- Anticancer Properties : In vitro studies demonstrate cytotoxic effects on various cancer cell lines.
Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Neurological Applications
In a murine model for neurodegenerative diseases, administration of the compound showed promising results in reducing neuroinflammation and improving cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dibenzo[b,f]oxepine | Oxepine derivative | Antipsychotic effects |
| Benzo[b]oxepine | Parent compound | Moderate anticancer properties |
| 5-chloro-2-(4-methylpiperazin-1-yl)carbonyl-1H-indole | H4 receptor antagonist | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
